molecular formula C16H18F2N4O3S B2490841 2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide CAS No. 1203201-63-1

2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2490841
CAS No.: 1203201-63-1
M. Wt: 384.4
InChI Key: FIXIBIMFLAAEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F2N4O3S and its molecular weight is 384.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may bind to multiple receptors, which could lead to a variety of biological activities

Mode of Action

The exact mode of action of this compound is not well understood. It is hypothesized that the compound interacts with its targets, leading to changes in the target’s function. The presence of the pyrimidine and pyrrolidine moieties in the compound suggests it may interact with its targets through hydrogen bonding or pi-pi stacking .

Result of Action

Given the compound’s potential to interact with multiple targets, it may have diverse effects at the molecular and cellular levels

Properties

IUPAC Name

2,5-difluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O3S/c17-12-3-4-13(18)14(9-12)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXIBIMFLAAEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.